molecular formula C19H18Cl2N2O4 B054678 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione CAS No. 113569-25-8

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione

Cat. No. B054678
CAS RN: 113569-25-8
M. Wt: 409.3 g/mol
InChI Key: IHEMJHKCXMTBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione, also known as Diclazepam, is a member of the benzodiazepine class of drugs. It was first synthesized in the 1960s and has been used as a research chemical since then. Diclazepam has been found to have a wide range of applications in scientific research, including in the study of anxiety, insomnia, and seizures.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is similar to that of other benzodiazepines. It binds to the GABA-A receptor in the brain, increasing the activity of the neurotransmitter GABA and enhancing its inhibitory effects. This leads to a decrease in neuronal excitability and an overall calming effect on the central nervous system.
Biochemical and Physiological Effects
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to feelings of relaxation and euphoria. It also increases the release of serotonin, which helps to regulate mood and sleep.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione in lab experiments is its high potency and specificity. It has been found to be highly effective in treating anxiety, insomnia, and seizures, and has a low risk of side effects. However, one of the limitations of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is that it can be difficult to obtain and may be expensive.

Future Directions

There are a number of future directions for research on 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. It has been found to be effective in reducing the severity of withdrawal symptoms and may be a useful alternative to other benzodiazepines. Another area of interest is its potential use in the treatment of depression and other mood disorders. It has been shown to have antidepressant effects in animal studies and may be a promising new treatment option. Additionally, more research is needed to determine the long-term effects of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione use and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid. This acid is then reacted with hydrazine to form the corresponding hydrazone, which is then cyclized to form the imidazolidinedione ring. The final product is obtained by reacting the imidazolidinedione with 4-chlorophenylmagnesium bromide and ethyl iodide.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders, insomnia, and seizures.

properties

CAS RN

113569-25-8

Product Name

1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione

Molecular Formula

C19H18Cl2N2O4

Molecular Weight

409.3 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-5,5-diethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C19H18Cl2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3

InChI Key

IHEMJHKCXMTBNE-UHFFFAOYSA-N

SMILES

CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC

Canonical SMILES

CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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